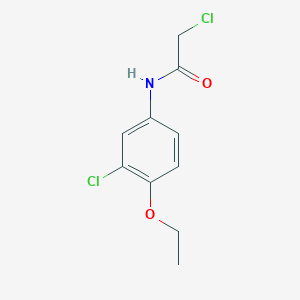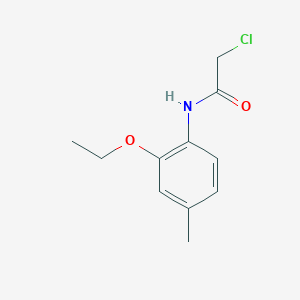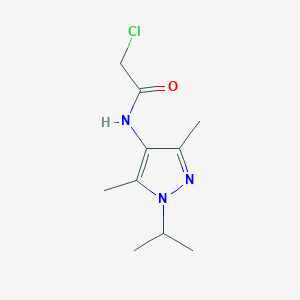
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide, also known as CEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CEP belongs to the class of amides and is synthesized using a specific method.
Scientific Research Applications
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been found to have potential applications in scientific research, especially in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for developing anticancer drugs. Additionally, 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. By inhibiting HDACs, 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide can alter the expression of genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). Additionally, 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide in lab experiments is its ability to selectively inhibit the activity of HDACs. This selectivity can help researchers better understand the role of HDACs in various cellular processes. However, one limitation of using 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide. One potential direction is to study its efficacy in combination with other anticancer drugs. Another direction is to investigate its potential use in treating other diseases such as inflammatory bowel disease or multiple sclerosis. Additionally, researchers may explore the use of 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide in combination with other HDAC inhibitors to enhance its anticancer properties.
Conclusion
In conclusion, 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is a promising chemical compound with potential applications in scientific research. Its ability to selectively inhibit HDACs makes it a valuable tool for studying various cellular processes. While there are limitations to its use, future research may uncover new applications for 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide and its derivatives.
Synthesis Methods
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide is synthesized by reacting 3-chloro-4-ethoxyaniline with chloroacetyl chloride in the presence of a base. This reaction results in the formation of 2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide, which can be purified using various techniques such as recrystallization or column chromatography.
properties
IUPAC Name |
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-9-4-3-7(5-8(9)12)13-10(14)6-11/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRCZKFHWZCLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)

![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)

![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)


![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)
![N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)

![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)
![4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid](/img/structure/B7576079.png)